Ac-DEVD-AFC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

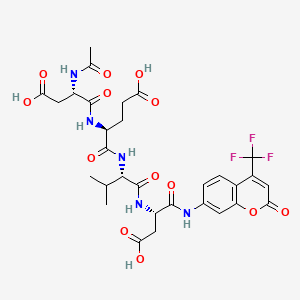

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRODOYEFEHGG-NUDCOPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942217 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201608-14-2 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Ac-DEVD-AFC Cleavage: A Technical Guide

This guide provides an in-depth exploration of the cleavage mechanism of Ac-DEVD-AFC, a widely utilized fluorogenic substrate for monitoring the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This document is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and the development of therapeutics targeting this fundamental cellular process.

Introduction to this compound and Caspase-3

Programmed cell death, or apoptosis, is a critical physiological process characterized by a series of biochemical events leading to a cell's orderly demise. Central to this process is a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (proenzymes) and are activated through a proteolytic cascade.[2][3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7).[1][4]

This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin) is a synthetic fluorogenic substrate designed to specifically measure the activity of caspase-3.[5][6] Its design is based on the natural cleavage site of one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[3][5][7] The cleavage of this substrate provides a sensitive and quantifiable measure of active caspase-3 in cell lysates and purified enzyme preparations.

The Biochemical Mechanism of Cleavage

The cleavage of this compound is a highly specific enzymatic reaction catalyzed by active caspase-3. The mechanism can be broken down into two key stages: substrate recognition and catalytic hydrolysis.

-

Substrate Recognition: The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), serves as the recognition motif for caspase-3.[5][7] This sequence mimics the cleavage site found in PARP (at Asp216), a protein critical for DNA repair that is inactivated by caspase-3 during apoptosis.[7][8][9] Caspase-3, being a cysteine protease, has a strict requirement for cleaving its substrates after an aspartic acid residue.[3]

-

Catalytic Hydrolysis: Active caspase-3 consists of two subunits that form the active site.[3][4] This active site contains a critical cysteine residue.[4] Upon binding the DEVD motif, the enzyme catalyzes the hydrolysis of the peptide bond between the C-terminal aspartic acid (D) of the DEVD sequence and the N-terminus of the attached fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC).

-

Signal Generation: In its conjugated form (this compound), the AFC molecule is non-fluorescent. However, upon cleavage and release, free AFC becomes highly fluorescent.[3][7] This fluorescence can be detected and quantified using a spectrofluorometer, with a typical excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][10][11] The intensity of the fluorescent signal is directly proportional to the amount of active caspase-3 in the sample.

The overall reaction is a classic example of enzyme-catalyzed hydrolysis, providing a straightforward method to quantify enzymatic activity.

Caption: Enzymatic cleavage of this compound by active caspase-3.

Caspase-3 Activation Pathways

The presence of active caspase-3, and thus the cleavage of this compound, is a hallmark of apoptosis. This activation is tightly regulated and primarily occurs through two major signaling pathways: the extrinsic and intrinsic pathways.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD, which in turn recruits procaspase-8.[12] The proximity of multiple procaspase-8 molecules facilitates their auto-activation. Active caspase-8 then directly cleaves and activates executioner caspases, including procaspase-3, to initiate apoptosis.[12]

Caption: The extrinsic pathway of caspase-3 activation.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[12] This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[12] In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of ATP, forms a large protein complex called the apoptosome.[2] The apoptosome then recruits and activates the initiator caspase, procaspase-9.[12] Active caspase-9 proceeds to cleave and activate executioner caspases, including procaspase-3.[2][12]

Caption: The intrinsic pathway of caspase-3 activation.

Quantitative Data and Enzyme Kinetics

The interaction between caspase-3 and DEVD-based substrates has been characterized kinetically. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.

| Substrate | Enzyme | Km (µM) | Notes |

| This compound | Caspase-3 | 9.7 | A fluorogenic substrate for activated caspase-3 and related proteases.[5][11] |

| Ac-DEVD-AMC | Caspase-3 | 10 | A widely used fluorogenic substrate with similar kinetics to this compound.[8] |

| Ac-LEHD-AFC | Caspase-9 | - | kcat/Km = (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹; used for measuring caspase-9 activity.[13] |

Experimental Protocol: Caspase-3 Activity Assay

This section outlines a general protocol for measuring caspase-3 activity in cell lysates using this compound.

Required Reagents

-

Cell Lysis Buffer: 25 mM HEPES (pH 7.4), 0.1% Triton X-100, 10% glycerol, 5 mM DTT.[14] Protease inhibitors (e.g., PMSF, pepstatin, leupeptin) should be added fresh.[14]

-

2X Reaction Buffer: 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2. (Adapted from a 1X buffer formulation).[7]

-

This compound Substrate: 1 mM stock solution in DMSO.[11]

-

Caspase-3 Inhibitor (Optional Control): Ac-DEVD-CHO, 1 mg/ml stock in DMSO.[7]

Experimental Workflow

Caption: General workflow for a caspase-3 fluorometric assay.

Detailed Procedure

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control culture.

-

Prepare Cell Lysate:

-

Harvest 1-5 million cells by centrifugation.[11]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 50 µl of chilled Cell Lysis Buffer.[11]

-

Incubate on ice for 10 minutes.[11]

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

-

Set up the Assay:

-

In a 96-well plate suitable for fluorescence, add 50-200 µg of cell lysate protein per well.[11]

-

Add 50 µl of 2X Reaction Buffer containing 10 mM DTT to each sample.[11]

-

For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO.[7]

-

Initiate the reaction by adding 5 µl of 1 mM this compound substrate to each well (final concentration of 50 µM).[11]

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

-

Measurement: Read the fluorescence in a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[11]

-

Data Analysis: Determine the fold-increase in caspase activity by comparing the fluorescence of the apoptotic samples to the non-apoptotic controls.

Conclusion

The cleavage of this compound is a robust and specific indicator of active caspase-3, a pivotal executioner of apoptosis. Understanding the mechanism of this reaction, the upstream activation pathways, and the precise experimental protocols for its measurement is fundamental for researchers in the fields of cell biology, oncology, and neurodegenerative disease. The assay provides a critical tool for dissecting apoptotic signaling and for the high-throughput screening of compounds that modulate caspase activity, thereby aiding in the discovery and development of novel therapeutics.

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]

- 4. assaygenie.com [assaygenie.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. ulab360.com [ulab360.com]

- 10. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 11. biopioneer.com.tw [biopioneer.com.tw]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Ac-DEVD-AFC: A Comprehensive Technical Guide to its Substrate Specificity for Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caspase family of cysteine-aspartic proteases are central regulators of programmed cell death, or apoptosis. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately measure the activity of specific caspases is therefore crucial for both basic research and the development of novel therapeutics.

Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate widely utilized for the detection of caspase-3 and related caspase activity. Its design is based on the cleavage site of poly (ADP-ribose) polymerase (PARP), a well-established substrate of caspase-3.[1][2] Upon cleavage by an active caspase between the aspartate (D) residue and the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, free AFC is released, which emits a strong fluorescent signal. This guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of the key signaling pathways that lead to the activation of its primary target, caspase-3.

Substrate Specificity of this compound

This compound is highly specific for caspase-3, but it can also be cleaved by other caspases, most notably caspase-7. The specificity of a substrate for a particular enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for that substrate.

While comprehensive kinetic data for this compound across all caspases is not extensively documented in the literature, the available data clearly demonstrates its preference for caspase-3.

Table 1: Kinetic Parameters of this compound for Various Caspases

| Caspase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | 9.7[3][4][5][6][7] | N/A | 1.3 x 106 |

| Caspase-7 | N/A | N/A | 1.3 x 104 |

| Caspase-2 | - | - | Cleaved less efficiently than by Caspase-3[1] |

It is important to note that while this compound is an excellent substrate for purified caspase-3, in a cellular context, other active caspases may contribute to its cleavage. Therefore, the use of specific caspase inhibitors is recommended to confirm the identity of the caspase responsible for the observed activity.

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is a key executioner caspase, activated by initiator caspases through two primary pathways: the intrinsic and extrinsic apoptotic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins, which in turn permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates caspase-9. Active caspase-9 then cleaves and activates caspase-3.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage. Active caspase-8 can then directly cleave and activate caspase-3, leading to apoptosis.

Experimental Protocols

The following protocols provide a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2.[2]

-

This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO.[8] Store at -20°C in aliquots.

-

Caspase-3 Inhibitor (Ac-DEVD-CHO) Stock Solution (optional): Prepare a stock solution in DMSO.

Protocol 1: Caspase-3 Activity Assay in Cell Lysates

-

Cell Lysis:

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 106 cells in 50 µL).[2]

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black plate, add 50-200 µg of cell lysate per well.[2]

-

For inhibitor control wells, pre-incubate the lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at 37°C.

-

Prepare a reaction mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.[2][8]

-

Add the reaction mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

-

Measurement:

-

Immediately measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3][9]

-

For kinetic assays, take readings every 5-10 minutes for 1-2 hours at 37°C.[2] For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading the fluorescence.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence (from a well with no lysate) from all readings.

-

For kinetic assays, determine the rate of AFC release (slope of the fluorescence vs. time curve).

-

For endpoint assays, compare the fluorescence intensity of treated samples to untreated controls.

-

Express caspase activity as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the control.

-

Conclusion

This compound is a robust and sensitive tool for the measurement of caspase-3 activity. Its high specificity, coupled with the ease of use of fluorometric assays, makes it an indispensable reagent for researchers studying apoptosis and developing drugs that target this pathway. While it exhibits some cross-reactivity with other caspases, particularly caspase-7, the use of appropriate controls can ensure the accurate attribution of the observed activity. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in the laboratory.

References

- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. caymanchem.com [caymanchem.com]

- 4. agscientific.com [agscientific.com]

- 5. apexbt.com [apexbt.com]

- 6. agscientific.com [agscientific.com]

- 7. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

Understanding Ac-DEVD-AFC Fluorescence in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. The fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (Ac-DEVD-AFC) is a highly specific and sensitive tool for detecting caspase-3 activity and, by extension, apoptosis. This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of this compound in apoptosis research.

The Core Principle: Detecting Caspase-3 Activity

This compound is a synthetic peptide substrate that mimics the natural cleavage site of one of caspase-3's key targets, poly (ADP-ribose) polymerase (PARP).[1][2] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is specifically recognized and cleaved by activated caspase-3.[1][2] The this compound molecule is comprised of the DEVD peptide conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or exhibits low blue fluorescence.[3] Upon cleavage by active caspase-3 between the aspartate (D) and AFC residues, the free AFC fluorophore is released.[2] Liberated AFC exhibits a strong, yellow-green fluorescence when excited with light at a wavelength of approximately 400 nm, with a peak emission around 505 nm.[1][4][5] This increase in fluorescence intensity is directly proportional to the amount of active caspase-3 in the sample, providing a quantitative measure of apoptosis.

Key Characteristics of this compound

A summary of the essential properties of this compound is presented in the table below, providing researchers with at-a-glance information for experimental design.

| Property | Value | References |

| Full Name | N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine | [5][6] |

| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [6][7] |

| Molecular Weight | 729.6 g/mol | [5][6][7] |

| Excitation Wavelength | ~400 nm | [1][3][4][5][6] |

| Emission Wavelength | ~505 nm | [1][3][4][5][6] |

| Kₘ for Caspase-3 | 9.7 µM | [1][5][6] |

| Solubility | DMSO, DMF, Methanol, Water (slightly) | [4][8] |

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is typically activated through two major signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Understanding these pathways is crucial for interpreting experimental results obtained using this compound.

The Intrinsic Pathway

The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which induce mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator caspase-9.[9] Active caspase-9, in turn, cleaves and activates the executioner caspase-3.[9][10]

The Extrinsic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR1).[9] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and the subsequent recruitment and dimerization of pro-caspase-8, forming the death-inducing signaling complex (DISC).[9] Within the DISC, pro-caspase-8 is auto-catalytically activated. Active caspase-8 can then directly cleave and activate caspase-3.[9] In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic pathway in a process known as crosstalk.[9]

Experimental Protocols for Measuring Caspase-3 Activity

The following are generalized protocols for measuring caspase-3 activity using this compound in both cell lysates and intact cells. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Caspase-3 Activity Assay in Cell Lysates

This protocol is suitable for quantifying caspase-3 activity in a population of cells.

Materials:

-

This compound substrate

-

Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 0.1% Triton X-100, 10% glycerol, 5 mM DTT)[11]

-

2X Reaction Buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2)[2]

-

DMSO for reconstituting the substrate

-

Apoptosis-inducing agent (experimental)

-

Control cells (uninduced)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Cell Treatment: Induce apoptosis in your target cells using the desired method. Include a control group of untreated cells.

-

Cell Lysis:

-

Assay Preparation:

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]

Control: To confirm the specificity of the assay, a caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used.[2][13] Pre-incubating the cell lysate with the inhibitor before adding the substrate should significantly reduce the fluorescence signal.[2]

In-Cell Caspase-3 Activity Assay

This method allows for the detection of caspase-3 activity in intact, living cells.

Materials:

-

Cell-permeable this compound

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)[14]

-

Apoptosis-inducing agent (experimental)

-

Control cells (uninduced)

-

Fluorescence microscope, flow cytometer, or microplate reader

Protocol:

-

Cell Treatment: Seed cells in an appropriate culture vessel and treat with the apoptosis-inducing agent.

-

Substrate Loading:

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for at least 1 hour.[14]

-

Washing: Wash the cells at least once with HHBS to remove excess substrate.[14]

-

Fluorescence Detection: Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths.

Data Interpretation and Quantitative Analysis

The results of an this compound assay are typically expressed as a fold-increase in fluorescence intensity in the treated sample compared to the untreated control.[3] This provides a quantitative measure of the induction of caspase-3 activity.

Example Data Presentation:

| Treatment Group | Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |

| Control (Untreated) | 150 ± 15 | 1.0 |

| Drug A (10 µM) | 750 ± 50 | 5.0 |

| Drug B (20 µM) | 1200 ± 80 | 8.0 |

| Drug A + Caspase Inhibitor | 175 ± 20 | 1.17 |

This table clearly demonstrates a dose-dependent increase in caspase-3 activity with Drug A and Drug B, which is significantly attenuated by a caspase inhibitor, confirming the specificity of the assay.

Conclusion

The this compound fluorogenic substrate is a powerful and widely used tool for the sensitive and specific detection of caspase-3 activity, a hallmark of apoptosis. By understanding the underlying principles of the apoptotic signaling pathways and adhering to optimized experimental protocols, researchers can obtain reliable and quantitative data on the induction of programmed cell death. This technical guide provides a solid foundation for the successful implementation of the this compound assay in various research and drug development applications, ultimately contributing to a deeper understanding of this critical cellular process.

References

- 1. apexbt.com [apexbt.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. cephamls.com [cephamls.com]

- 4. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. This compound | CAS 201608-14-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. agscientific.com [agscientific.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]

- 14. docs.aatbio.com [docs.aatbio.com]

The Role of Ac-DEVD-AFC in the Detection of Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing this process is the caspases. Among these, caspase-3 is a critical executioner caspase, the activation of which is a hallmark of apoptosis. The fluorogenic substrate Ac-DEVD-AFC has emerged as a vital tool for the sensitive and specific detection of caspase-3 activity, providing a quantitative measure of apoptosis. This technical guide delves into the core principles of using this compound, detailing its mechanism of action, experimental protocols, and data interpretation to empower researchers in their study of programmed cell death.

Introduction to this compound and Caspase-3

Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][2] The caspase family of cysteine proteases are central regulators of this process.[2] These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals.[1]

Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[2] Initiator caspases are activated by upstream signals and, in turn, cleave and activate the executioner caspases.[2] Activated caspase-3 is a crucial executioner protease that orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).[1][3][4]

The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is recognized as a specific cleavage site for caspase-3, derived from its natural substrate, PARP.[3][5] This specificity is harnessed in the synthetic fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin (this compound).[5][6]

Mechanism of Action

This compound is a non-fluorescent molecule that becomes fluorescent upon cleavage by active caspase-3.[3] The substrate consists of the DEVD tetrapeptide sequence covalently linked to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).[5][6] In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate (D) residue and AFC.[3] This cleavage event liberates the AFC fluorophore, which, in its free form, emits a strong fluorescent signal.[3][5] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantitative measurement of enzyme activity.[3][6]

The enzymatic reaction can be summarized as follows:

This compound (non-fluorescent) + Active Caspase-3 → Ac-DEVD + AFC (fluorescent)

Quantitative Data and Reagent Specifications

Accurate and reproducible results in caspase-3 activity assays using this compound depend on precise reagent preparation and understanding the substrate's properties.

| Parameter | Value | Reference |

| This compound Molecular Weight | 729.6 g/mol | [3][6] |

| This compound Purity | ≥98% | [6] |

| Km for Caspase-3 | 9.7 µM | [5][6][7] |

| AFC Excitation Wavelength | 400 nm | [3][5][6] |

| AFC Emission Wavelength | 505 nm (peak, range 480-520 nm) | [3][5][6] |

| Solubility | DMSO, DMF, Methanol, Water (slightly) | [8][9] |

Experimental Protocols

The following protocols provide a general framework for measuring caspase-3 activity in cell lysates using this compound. It is recommended that each investigator optimizes the protocol for their specific experimental system.

Reagent Preparation

1. Cell Lysis Buffer (1X):

-

25 mM HEPES, pH 7.4

-

0.1% Triton X-100

-

10% Glycerol

-

5 mM DTT

-

1 mM PMSF (add fresh)

-

10 µg/mL Pepstatin A

-

10 µg/mL Leupeptin

-

Alternative Lysis Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% Sucrose, pH 7.2.[3]

2. This compound Stock Solution (10 mM):

-

Reconstitute lyophilized this compound in DMSO.[10] Store in aliquots at -20°C, protected from light.[3]

3. 2X Reaction Buffer:

-

Prepare a buffer containing 20 mM HEPES (pH 7.4), 2 mM EDTA, and 0.1% CHAPS.[11]

-

Immediately before use, add DTT to a final concentration of 10 mM.[7]

4. Caspase-3 Inhibitor (Control):

-

Ac-DEVD-CHO can be used as a specific inhibitor of caspase-3 to confirm that the measured fluorescence is due to caspase-3 activity.[3] Prepare a stock solution in DMSO.

Cell Lysate Preparation

-

Induce apoptosis in your cell line of choice using the desired method. Include a non-induced control group.

-

Harvest cells (typically 1-5 x 10^6 cells per sample) by centrifugation.[7]

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[7]

-

Incubate the cell suspension on ice for 10 minutes.[7]

-

Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

Caspase-3 Activity Assay (96-well plate format)

-

In a 96-well black microplate, add 50-200 µg of cell lysate to each well. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

-

For inhibitor controls, pre-incubate the lysate with Ac-DEVD-CHO for 10-15 minutes at room temperature.

-

Prepare the reaction mixture by diluting the this compound stock solution in 2X Reaction Buffer to a final concentration of 50 µM. For each reaction, you will need 50 µL of this mixture.[7]

-

Add 50 µL of the 2X Reaction Buffer containing this compound to each well containing cell lysate.[7]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7] The incubation time may need to be optimized.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced samples to the non-induced control.[7]

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding.

Caption: Caspase-3 activation pathways in apoptosis.

Caption: Experimental workflow for caspase-3 activity assay.

Caption: Mechanism of this compound cleavage and detection.

Conclusion

This compound is a robust and highly specific fluorogenic substrate for the detection of caspase-3 activity, a key event in the execution phase of apoptosis. Its use in a simple and quantitative assay provides researchers with a powerful tool to study programmed cell death in various contexts, from basic research to drug discovery. By understanding the principles of the assay and adhering to optimized protocols, investigators can obtain reliable and reproducible data to advance our understanding of apoptosis and its role in health and disease.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. assaygenie.com [assaygenie.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. biopioneer.com.tw [biopioneer.com.tw]

- 8. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. selleckchem.com [selleckchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Ac-DEVD-AFC and Other Fluorogenic Caspase Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ac-DEVD-AFC and other commonly used fluorogenic caspase substrates. It is designed to assist researchers, scientists, and drug development professionals in understanding, selecting, and utilizing these critical tools for the study of apoptosis and other cellular processes mediated by caspases. This guide delves into the biochemical properties, comparative data, and detailed experimental protocols for the effective application of these substrates.

Introduction to Caspases and their Substrates

Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Once activated, caspases cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

The activity of caspases can be monitored using specific substrates that mimic their natural cleavage sites. These substrates typically consist of a short peptide sequence recognized by a specific caspase, linked to a reporter molecule. Fluorogenic substrates, such as those coupled to 7-amino-4-trifluoromethylcoumarin (AFC), are particularly valuable due to their high sensitivity and suitability for real-time kinetic assays. Upon cleavage by the target caspase, the AFC fluorophore is released, resulting in a measurable increase in fluorescence. This compound is a widely used fluorogenic substrate specifically designed for the detection of caspase-3 and caspase-7 activity.[2][3]

Comparative Analysis of Common Caspase Substrates

The selection of an appropriate caspase substrate is critical for the accurate measurement of specific caspase activities. The following tables provide a comparative summary of commonly used fluorogenic caspase substrates, including their optimal recognition sequences, target caspases, and key quantitative data.

Table 1: Properties of Common Fluorogenic Caspase Substrates

| Substrate Name | Tetrapeptide Sequence | Primary Target Caspase(s) | Reporter Group | Excitation (nm) | Emission (nm) |

| This compound | Asp-Glu-Val-Asp | Caspase-3, Caspase-7 | AFC | ~400 | ~505 |

| Ac-LEHD-AFC | Leu-Glu-His-Asp | Caspase-9 | AFC | ~400 | ~505 |

| Ac-IETD-AFC | Ile-Glu-Thr-Asp | Caspase-8 | AFC | ~400 | ~505 |

| Ac-VEID-AFC | Val-Glu-Ile-Asp | Caspase-6 | AFC | ~400 | ~505 |

| Ac-YVAD-AFC | Tyr-Val-Ala-Asp | Caspase-1, Caspase-4 | AFC | ~400 | ~505 |

| Ac-VDVAD-AFC | Val-Asp-Val-Ala-Asp | Caspase-2 | AFC | ~390 | ~490-505 |

| Ac-WEHD-AFC | Trp-Glu-His-Asp | Caspase-1, Caspase-4, Caspase-5 | AFC | ~400 | ~505 |

| Ac-LEVD-AFC | Leu-Glu-Val-Asp | Caspase-4 | AFC | ~400 | ~505 |

AFC: 7-amino-4-trifluoromethylcoumarin

Table 2: Kinetic Parameters of Select Caspase Substrates

This table presents available kinetic data for the interaction between specific caspases and their corresponding AFC-conjugated substrates. It is important to note that these values can vary depending on the experimental conditions, such as buffer composition and temperature.

| Caspase | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Caspase-3 | This compound | 9.7[2][3] | - | - |

| Caspase-9 | Ac-LEHD-AFC | - | - | (12.8 ± 1.1) x 10⁴ |

| Caspase-6 | Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 1.39 x 10⁵ |

| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 2.4 x 10⁴ |

Data for k_cat_ and some k_cat_/K_m_ values for AFC substrates are not consistently available in the reviewed literature. The provided data is based on available sources.

Signaling Pathways and Experimental Workflows

Understanding the context in which caspases are activated is crucial for interpreting experimental results. The following diagrams illustrate the major caspase activation pathways and a typical workflow for a caspase activity assay.

Caption: Major caspase activation pathways.

Caption: General workflow for a caspase activity assay.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing a standard caspase-3/7 activity assay using this compound. These can be adapted for other caspases by substituting the appropriate substrate.

Protocol 1: Preparation of Cell Lysates

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the apoptotic stimulus of interest. Include an untreated control group.

-

Harvesting Cells:

-

For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

For adherent cells, gently scrape and collect the cells.

-

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). The volume of lysis buffer will depend on the cell number; a common starting point is 50-100 µL for 1-5 x 10⁶ cells.

-

Incubation: Incubate the lysate on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled tube. This is the cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase activity.

Protocol 2: Caspase-3/7 Activity Assay (96-well plate format)

Reagents:

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.

-

This compound Substrate (1 mM stock): Dissolve in DMSO.

-

Cell Lysate: Prepared as described in Protocol 1.

Procedure:

-

Prepare 1X Assay Buffer: Dilute the 2X Reaction Buffer to 1X with sterile distilled water immediately before use.

-

Prepare Substrate Working Solution: Dilute the 1 mM this compound stock solution in 1X Assay Buffer to a final concentration of 50-100 µM.

-

Assay Plate Setup:

-

Add 50 µL of cell lysate (containing 20-50 µg of protein) to each well of a black, flat-bottom 96-well plate.

-

Include a blank control with 50 µL of Cell Lysis Buffer.

-

For inhibitor controls, pre-incubate the lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at 37°C before adding the substrate.

-

-

Initiate Reaction: Add 50 µL of the substrate working solution to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for a kinetic assay, or at a fixed endpoint, e.g., 1-2 hours) using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[4]

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

For kinetic assays, determine the rate of the reaction (change in fluorescence over time).

-

Normalize the caspase activity to the protein concentration of the lysate.

-

Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the untreated control.

-

Conclusion

This compound is a robust and sensitive tool for the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway. However, the overlapping substrate specificities among caspases necessitate careful experimental design and the use of specific inhibitors to confirm the identity of the active caspase. This guide provides the foundational knowledge, comparative data, and detailed protocols to enable researchers to effectively utilize this compound and other fluorogenic substrates in their studies of apoptosis and related cellular processes. The provided diagrams offer a visual framework for understanding the underlying biological pathways and the experimental procedures involved. By leveraging this information, scientists can gain deeper insights into the intricate mechanisms of programmed cell death and its role in health and disease.

References

The Fluorogenic Caspase-3 Substrate Ac-DEVD-AFC: A Technical Guide for Researchers

An In-depth Examination of its History, Mechanism, and Application in Apoptosis Research and Drug Discovery

Introduction

N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin, commonly abbreviated as Ac-DEVD-AFC, is a pivotal tool in the study of apoptosis, or programmed cell death. This fluorogenic substrate is highly specific for caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The development of this compound has provided researchers with a sensitive and reliable method to quantify caspase-3 activity, thereby enabling significant advancements in our understanding of apoptosis and the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.

The discovery of the caspase family of cysteine proteases, homologous to the C. elegans cell death gene ced-3, was a landmark in apoptosis research.[1] These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage during apoptosis.[2] Active caspase-3, composed of 17 and 12 kDa subunits derived from a 32 kDa proenzyme, is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] One such critical substrate is poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[1] The specific cleavage site within PARP, Asp-Glu-Val-Asp (DEVD), served as the foundational sequence for the rational design of specific caspase-3 substrates like this compound.[1]

Mechanism of Action

This compound is a synthetic tetrapeptide, Ac-DEVD, conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent or exhibits low blue fluorescence.[3] Upon cleavage by active caspase-3 between the aspartic acid residue (D) and the AFC moiety, the free AFC is liberated.[1] The released AFC molecule exhibits strong yellow-green fluorescence, which can be readily quantified using a fluorometer.[3][4] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the sample.

The trifluoromethyl group on the coumarin ring enhances the membrane permeability of this compound compared to its predecessor, Ac-DEVD-AMC (7-amino-4-methylcoumarin), making it suitable for both cell lysate-based and, in some contexts, cell-based assays.[5]

Logical Diagram of this compound Mechanism

Caption: Cleavage of this compound by active caspase-3 releases fluorescent AFC.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₄F₃N₅O₁₃ | [4][6] |

| Molecular Weight | 729.6 g/mol | [4] |

| CAS Number | 201608-14-2 | [4][6] |

| Excitation Wavelength | 400 nm | [1][4][7] |

| Emission Wavelength | 505 nm (peak range 480-520 nm) | [1][4][7] |

| Purity | ≥90% to ≥98% (vendor dependent) | [4][6] |

| Solubility | DMSO, DMF, Methanol, Water (slightly) | [7] |

Table 2: Kinetic Parameters

| Parameter | Enzyme | Value | Reference(s) |

| K_m_ | Caspase-3 | 9.7 µM | [4][8][9] |

Experimental Protocols

Below are generalized protocols for performing caspase-3 activity assays using this compound in both cell lysates and with purified enzyme. These should be optimized for specific experimental systems.

Protocol 1: Caspase-3 Activity Assay in Cell Lysates

1. Induction of Apoptosis:

-

Culture cells to the desired density.

-

Treat cells with an apoptosis-inducing agent. An untreated control group should be run in parallel.

2. Cell Lysis:

-

Pellet 1-5 million cells by centrifugation.[9]

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2).[1][9]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[11]

-

Collect the supernatant (cytosolic extract) for the assay.

3. Caspase Activity Assay:

-

Prepare a 2X reaction buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% sucrose, pH 7.2).[1][9]

-

In a 96-well plate suitable for fluorescence measurements, add 50 µL of cell lysate to each well.

-

To each well, add 50 µL of 2X reaction buffer containing this compound at a final concentration of 50 µM.[9]

-

Optional: Include a control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.[1][2]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

4. Fluorescence Measurement:

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][9]

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.[3][9]

Protocol 2: Assay with Purified Caspase-3

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2).[1]

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[5]

2. Assay Setup:

-

In a 96-well plate, add purified active caspase-3 (e.g., 50 ng) to the assay buffer.[1]

-

Add the this compound substrate to a final concentration of 50 µM.

-

The total reaction volume should be consistent across all wells.

3. Incubation and Measurement:

-

Incubate at 37°C for 1 hour.[1]

-

Measure AFC fluorescence as described in Protocol 1.

Experimental Workflow for Caspase-3 Activity Assay

Caption: A typical workflow for measuring caspase-3 activity using this compound.

Signaling Pathways Involving Caspase-3

Caspase-3 is a central executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is crucial for interpreting data from this compound-based assays.

Simplified Apoptosis Signaling Pathways

Caption: Caspase-3 is activated by both extrinsic and intrinsic apoptotic pathways.

Conclusion

This compound remains an indispensable reagent in the field of apoptosis research. Its specificity for caspase-3, coupled with its fluorogenic nature, provides a robust and sensitive method for quantifying a key event in programmed cell death. This technical guide has summarized the historical context, mechanism, and practical application of this compound, offering researchers and drug development professionals a comprehensive resource to effectively utilize this powerful tool in their studies of apoptosis and the development of novel therapeutics.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. This compound Caspase-3 Fluorogenic Substrate | ABIN2690897 [antikoerper-online.de]

- 3. cephamls.com [cephamls.com]

- 4. caymanchem.com [caymanchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. scbt.com [scbt.com]

- 7. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. apexbt.com [apexbt.com]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Ac-DEVD-AFC for Dummies: A Simple Explanation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), a fundamental tool for studying apoptosis. We will delve into its core principles, provide detailed experimental protocols, present quantitative data, and illustrate key pathways and workflows.

Core Principles: Understanding this compound

This compound is a synthetic peptide that serves as a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade.[1] The peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[1]

Mechanism of Action:

The this compound molecule is composed of the DEVD peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. However, upon the induction of apoptosis, active caspase-3 recognizes and cleaves the peptide at the aspartic acid residue. This cleavage event liberates the AFC fluorophore, resulting in a measurable increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the activity of caspase-3 in the sample.

The fluorescence of free AFC can be detected using a spectrofluorometer or a fluorescence microplate reader, with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[2][3]

Key Signaling Pathways Involving Caspase-3

Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, including caspase-3.

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate the initiator caspase-8. Active caspase-8 can then directly cleave and activate caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway.

Signaling Pathway of Caspase-3 Activation

Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.

Experimental Protocols

Caspase-3 Activity Assay in Cell Lysates

This protocol provides a method for measuring caspase-3 activity in cell lysates following the induction of apoptosis.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (reconstituted in DMSO)

-

Ac-DEVD-CHO inhibitor (optional, for negative control; reconstituted in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density (e.g., 1 x 10^6 cells/mL).

-

Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine) for a specified time (e.g., 3-6 hours). Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-3 activity.

-

-

Assay Setup:

-

In a 96-well black microplate, add a specific amount of cell lysate (e.g., 50-100 µg of total protein) to each well.

-

For a negative control, pre-incubate a set of lysate samples with the caspase-3 inhibitor Ac-DEVD-CHO (final concentration of 10 µM) for 10-15 minutes at room temperature.

-

Add the this compound substrate to all wells to a final concentration of 50 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Caspase-3 Activity Assay with Purified Enzyme

This protocol is for measuring the activity of purified recombinant caspase-3.

Materials:

-

Purified active caspase-3

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[4]

-

This compound substrate

-

Ac-DEVD-CHO inhibitor (optional)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of purified caspase-3 in assay buffer.

-

Prepare a working solution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the purified caspase-3 to the appropriate wells.

-

For a negative control, add Ac-DEVD-CHO to a set of wells before adding the enzyme.

-

Initiate the reaction by adding the this compound substrate to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a desired time period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Experimental Workflow for Caspase-3 Activity Assay in Cell Lysates

Caption: Step-by-step workflow for measuring caspase-3 activity in cell lysates using this compound.

Data Presentation

The following tables provide representative quantitative data from caspase-3 activity assays.

Table 1: Caspase-3 Activity in Jurkat Cells Treated with Staurosporine

| Treatment Condition | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Fold Increase vs. Control |

| Untreated Control | 150 ± 25 | 1.0 |

| Staurosporine (1 µM, 4 hours) | 1250 ± 80 | 8.3 |

| Staurosporine + Ac-DEVD-CHO (10 µM) | 175 ± 30 | 1.2 |

Data are representative and may vary based on cell type, treatment conditions, and assay parameters.

Table 2: Kinetic Parameters of Caspase Inhibition by Ac-DEVD-CHO

| Caspase Target | Kiapp (nM) |

| Caspase-3 | 0.288 ± 0.087 |

| Caspase-7 | 4.48 ± 0.21 |

| Caspase-8 | 0.597 ± 0.095 |

| Caspase-9 | 1.35 ± 0.31 |

Kiapp (apparent inhibition constant) values indicate the potency of the inhibitor. Lower values signify stronger inhibition.[5]

Conclusion

This compound is an indispensable tool for the sensitive and specific measurement of caspase-3 activity, providing valuable insights into the mechanisms of apoptosis. Its ease of use and adaptability to high-throughput screening make it a cornerstone of research in cell biology, cancer biology, and drug discovery. A thorough understanding of its principles and the associated experimental protocols is essential for generating reliable and reproducible data in the study of programmed cell death.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Ac-DEVD-AFC Stock and Working Solutions for Caspase-3 Assays

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate preparation of reagents is paramount for reliable and reproducible results. This document provides a detailed protocol for the preparation of stock and working solutions of N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-DEVD-AFC), a widely used fluorogenic substrate for caspase-3.

Introduction

This compound is a synthetic tetrapeptide that serves as a highly specific substrate for caspase-3, a key executioner caspase in the apoptotic pathway. The substrate consists of the DEVD amino acid sequence, which is recognized and cleaved by active caspase-3. This sequence is coupled to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by caspase-3, AFC is released and emits a strong fluorescent signal, which can be quantified to measure caspase-3 activity. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively[1][2][3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 729.6 g/mol | [1][5] |

| Excitation Wavelength | 400 nm | [1][2][3][4][6] |

| Emission Wavelength | 505 nm | [1][2][3][4][6] |

| Appearance | White to off-white powder | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | [7] |

| Dimethylformamide (DMF) | Soluble | [1][5] |

| Methanol | Soluble | [1][5] |

| Water | Slightly soluble (0.4 mg/mL) | [1][5] |

| 50% Acetic Acid in Water | 5 mg/mL | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[6]

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Protocol 1: Preparation of this compound Stock Solution (10 mM)

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.296 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock solution, if you start with 1 mg of powder, you would add approximately 137 µL of DMSO. Vortex briefly to ensure the powder is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The reconstituted substrate is stable for up to two months when stored at -20°C[6]. For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months[2][7].

Protocol 2: Preparation of this compound Working Solution (50 µM)

The final concentration of the this compound working solution may vary depending on the specific assay and cell type, and should be optimized by the investigator. A common final concentration is 50 µM[8].

-

Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution on ice, protected from light.

-

Dilute in Assay Buffer: Dilute the stock solution with the appropriate assay buffer to the desired final working concentration. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.

-

Mix Gently: Gently mix the solution by pipetting up and down or by brief vortexing.

-

Use Immediately: The working solution should be prepared fresh and used immediately for the caspase-3 activity assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow for preparing this compound solutions.

Caption: Caspase-3 activation and substrate cleavage pathway.

Caption: Workflow for preparing this compound solutions.

References

- 1. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 201608-14-2 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Enzo Life Sciences this compound (5 mg) CAS: 201608-14-2, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

Application Note and Protocols for Kinetic Measurement of Caspase-3 Activity with Ac-DEVD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases). Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 is a central event in the apoptotic signaling cascade, making it an important biomarker for assessing apoptosis and a key target in drug discovery for various diseases, including cancer and neurodegenerative disorders.[1][2]

This application note provides a detailed protocol for the kinetic measurement of caspase-3 activity using the fluorogenic substrate N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine (Ac-DEVD-AFC). This assay is based on the specific recognition and cleavage of the DEVD tetrapeptide sequence by caspase-3.[3][4] Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released, resulting in a measurable increase in fluorescence intensity. The rate of AFC release is directly proportional to the caspase-3 activity in the sample.

Principle of the Assay

The this compound substrate is a synthetic peptide that mimics the natural cleavage site of one of caspase-3's key substrates, poly (ADP-ribose) polymerase (PARP).[3][5] In its intact form, the fluorescence of the AFC group is quenched. Active caspase-3 cleaves the peptide bond between the aspartic acid (D) residue and the AFC molecule. This releases the AFC fluorophore, which can be detected by measuring the fluorescence at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[3][6][7] The kinetic measurement of this fluorescence increase allows for the quantification of caspase-3 enzymatic activity.

Caption: Principle of the fluorogenic caspase-3 assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the kinetic measurement of caspase-3 activity using this compound.

| Parameter | Value | Reference |

| Substrate | This compound (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-Trifluoromethylcoumarin) | [4][7] |

| Michaelis Constant (Km) for Caspase-3 | 9.7 µM | [4][7][8] |

| Excitation Wavelength (Ex) | 400 nm | [3][6][7] |

| Emission Wavelength (Em) | 505 nm | [3][6][7] |

| Recommended Final Substrate Concentration | 20 - 50 µM | [8][9] |

| Recommended Incubation Temperature | 37°C | [3][8][10] |

| Recommended Incubation Time | 1 - 2 hours (for endpoint assays); continuous for kinetic assays | [3][8][10] |

Experimental Protocols

The following are detailed protocols for the kinetic measurement of caspase-3 activity using purified enzyme and in cell lysates.

Protocol 1: Kinetic Assay with Purified Recombinant Caspase-3

This protocol is designed to determine the kinetic parameters of caspase-3 or to screen for inhibitors using a purified enzyme preparation.

Materials:

-

Purified, active recombinant caspase-3

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]

-

96-well, flat-bottom, black microplate

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO to a final concentration of 10 mM.[11] Aliquot and store at -20°C, protected from light.[3]

-

Caspase-3 Working Solution: Dilute the purified active caspase-3 in cold Assay Buffer to the desired concentration (e.g., 1-10 ng/µL). Keep on ice.

-

Substrate Working Solution (2X): Prepare a series of 2-fold concentrated substrate solutions in Assay Buffer by diluting the 10 mM stock. For Km determination, concentrations should bracket the expected Km value (e.g., 0, 2, 5, 10, 20, 50, 100 µM final concentration).

-

-

Assay Setup:

-

Add 50 µL of the 2X Substrate Working Solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the Caspase-3 Working Solution to each well.

-

For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity, V₀) from the linear portion of the fluorescence versus time plot.

-

For Km determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Protocol 2: Caspase-3 Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-3 activity in cells that have been induced to undergo apoptosis.

Materials:

-

Cultured cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[9]

-

This compound substrate

-

Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]

-

BCA Protein Assay Kit

-

96-well, flat-bottom, black microplate

-

Fluorescence microplate reader

Procedure:

-

Induction of Apoptosis:

-

Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control cell population.

-

-

Cell Lysate Preparation:

-

Suspension cells: Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash once with ice-cold PBS and pellet again.

-

Adherent cells: Remove the culture medium and wash the cells once with ice-cold PBS. Scrape the cells in the presence of PBS and pellet as above, or lyse the cells directly on the plate.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[8]

-

Incubate on ice for 10 minutes.[8]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA Protein Assay Kit.

-

-

Assay Setup:

-

Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.

-

In a 96-well plate, add 50 µL of cell lysate per well.

-

Prepare a reaction mixture containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM DEVD-AFC substrate (for a final concentration of 50 µM) for each reaction.[8]

-

Add 55 µL of the reaction mixture to each well containing the cell lysate.

-

Include a blank control with Cell Lysis Buffer instead of cell lysate.

-

-

Measurement:

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.[8]

-

Caption: Workflow for measuring caspase-3 activity in cell lysates.

Considerations and Troubleshooting

-

Substrate Specificity: While this compound is a highly specific substrate for caspase-3, it can also be cleaved by other caspases, such as caspase-7.[10]

-

Inhibitor Control: To confirm that the observed fluorescence is due to caspase-3 activity, a parallel reaction can be run in the presence of a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[3] A significant reduction in fluorescence in the presence of the inhibitor confirms the specificity of the assay.

-

Fluorescence Quenching: Ensure that the compounds being screened for inhibitory activity do not themselves fluoresce at the excitation and emission wavelengths used in the assay.

-

Linear Range: For kinetic assays, it is crucial to use data from the initial linear phase of the reaction for accurate velocity calculations. Substrate depletion or enzyme instability can lead to non-linear reaction rates over time.

-

Cell Lysate Concentration: The amount of cell lysate used may need to be optimized for different cell types and experimental conditions to ensure that the fluorescence signal is within the linear range of the instrument.[3]

References

- 1. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. apexbt.com [apexbt.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. This compound, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. ulab360.com [ulab360.com]

- 10. media.cellsignal.com [media.cellsignal.com]